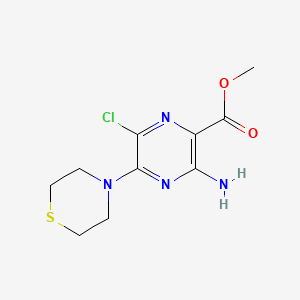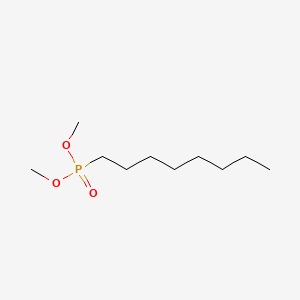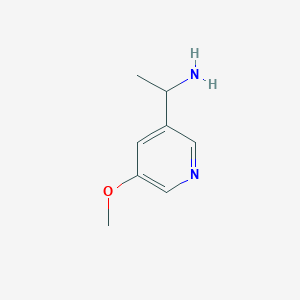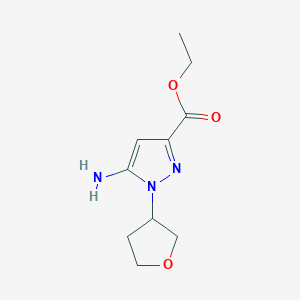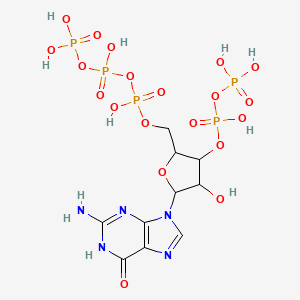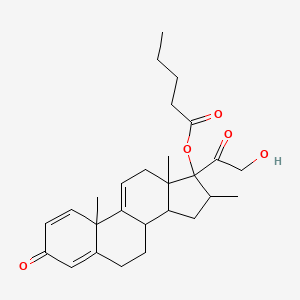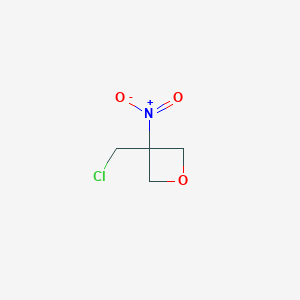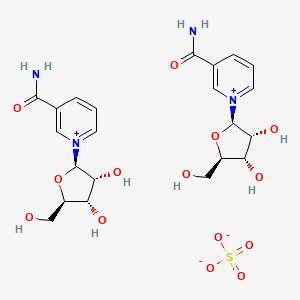
Nicotinamide riboside hemisulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinamide riboside hemisulfate is a derivative of nicotinamide riboside, a form of vitamin B3. This compound is known for its role as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in various metabolic processes. This compound has gained attention for its potential health benefits, including its ability to enhance cellular energy production and support overall metabolic health .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nicotinamide riboside hemisulfate can be synthesized through several methods. One common approach involves the reaction of nicotinamide with ribose-1-phosphate in the presence of pentosyl transferases. This reaction forms nicotinamide riboside, which can then be converted to its hemisulfate form through further chemical modifications .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through column chromatography and stability studies to ensure the compound’s integrity during storage and transportation .
Analyse Chemischer Reaktionen
Types of Reactions: Nicotinamide riboside hemisulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into different derivatives and for studying its chemical properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Sodium dithionate is often used as a reducing agent to convert this compound into its reduced form.
Substitution: Various nucleophiles can be employed to introduce different functional groups into the this compound molecule.
Major Products Formed: The major products formed from these reactions include nicotinamide adenine dinucleotide (NAD+), nicotinamide mononucleotide (NMN), and other derivatives that play significant roles in cellular metabolism .
Wissenschaftliche Forschungsanwendungen
Nicotinamide riboside hemisulfate has a wide range of scientific research applications:
Wirkmechanismus
Nicotinamide riboside hemisulfate exerts its effects primarily by increasing the levels of NAD+ in cells. NAD+ is a critical coenzyme involved in redox reactions, energy metabolism, and cellular signaling. The compound is transported into cells via equilibrative nucleoside transporters and is then converted into NAD+ through a series of enzymatic reactions . This increase in NAD+ levels helps to enhance cellular energy production, reduce oxidative stress, and support various metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Nicotinamide riboside: A direct precursor to NAD+, similar to nicotinamide riboside hemisulfate but without the hemisulfate group.
Nicotinic acid riboside: Another NAD+ precursor with a slightly different structure and metabolic pathway.
Nicotinamide mononucleotide (NMN): A compound that is directly converted to NAD+ in cells and is often compared to this compound for its efficiency in boosting NAD+ levels.
Uniqueness: this compound is unique due to its enhanced stability and bioavailability compared to other NAD+ precursors. Its hemisulfate form allows for better absorption and utilization in the body, making it a promising candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C22H30N4O14S |
|---|---|
Molekulargewicht |
606.6 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;sulfate |
InChI |
InChI=1S/2C11H14N2O5.H2O4S/c2*12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;1-5(2,3)4/h2*1-4,7-9,11,14-16H,5H2,(H-,12,17);(H2,1,2,3,4)/t2*7-,8-,9-,11-;/m11./s1 |
InChI-Schlüssel |
ZSQNPQLWXPNHMR-IDFLJBLYSA-N |
Isomerische SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.[O-]S(=O)(=O)[O-] |
Kanonische SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


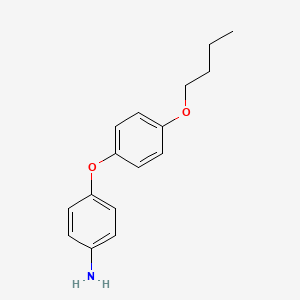
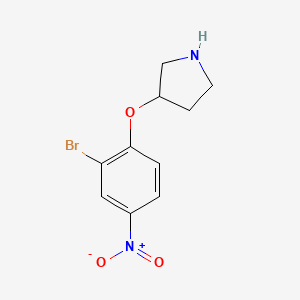
![3-Bromo-6-(difluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15089445.png)
![2-{2-[(Oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B15089453.png)
![Acetamide, 2-chloro-N-[2-[[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]thio]phenyl]-](/img/structure/B15089466.png)
